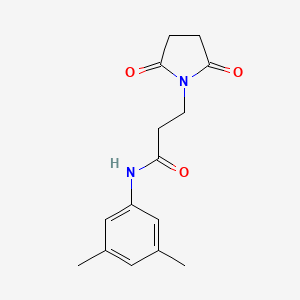
N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as DMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, DMPA can increase the levels of endocannabinoids in the body, which has been linked to a variety of physiological and biochemical effects.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been linked to a variety of physiological and biochemical effects, including pain modulation, inflammation reduction, and neuroprotection.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been linked to a variety of physiological and biochemical effects, including pain modulation, inflammation reduction, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in lab experiments is its potency as an FAAH inhibitor. N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to be a highly effective inhibitor of FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological and biochemical processes. However, one of the limitations of using N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is its potential for off-target effects. N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to inhibit other enzymes in addition to FAAH, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. One area of interest is the potential for N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide as a treatment for chronic pain conditions. Studies have shown that increasing the levels of endocannabinoids in the body can reduce pain and inflammation, making N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide a potential treatment for conditions such as neuropathic pain and inflammatory pain. Another area of interest is the potential for N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide as a neuroprotective agent. Studies have shown that activation of the cannabinoid receptors CB1 and CB2 can have neuroprotective effects, making N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the potential off-target effects of N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide and to develop more selective FAAH inhibitors for use in scientific research.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the role of endocannabinoids in pain modulation. Studies have shown that increasing the levels of endocannabinoids in the body can reduce pain and inflammation, making N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide a potential treatment for chronic pain conditions.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-11(2)9-12(8-10)16-13(18)5-6-17-14(19)3-4-15(17)20/h7-9H,3-6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRGYIOCLFVIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4654041.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4654046.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4654050.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4654053.png)
![1-(4-methylphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4654054.png)
![3-phenyl-N-[2,2,2-trifluoro-1-{[4-(trifluoromethoxy)phenyl]amino}-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4654058.png)

![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4654067.png)



![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 1-naphthoate](/img/structure/B4654122.png)
![3-allyl-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654125.png)
